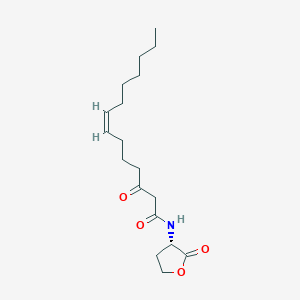

N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone

説明

Enantioselective Synthesis Analysis

The enantioselective synthesis of homoserine lactone derivatives, specifically (2S,3'R,7'Z)-N-(3'-hydroxy-7'-tetradecenoyl)-homoserine lactone, has been achieved through a protocol that includes catalytic asymmetric hydrogenation and a prophenol–zinc-catalyzed diazo addition to imine reaction. This method allows for the creation of chirality and the synthesis of enantioenriched analogs, which is significant for the production of compounds with specific stereochemical configurations .

Molecular Structure Analysis

The molecular structure of N-(3-oxohexanoyl)-L-homoserine lactone plays a crucial role in its biological activity. This compound has been identified as an autoregulator of carbapenem antibiotic production in Erwinia carotovora. The L-isomer of this molecule, in particular, has been shown to have greater activity in inducing carbapenem production, highlighting the importance of stereochemistry in the function of these molecules .

Chemical Reactions Analysis

Synthetic analogs of homoserine lactone molecules, such as N-(3-oxododecanoyl)-L-homoserine lactone, have been shown to possess immune modulatory activity. Alterations to the structure, such as the length of the acyl side chain and the presence of a 3-oxo or 3-hydroxy group, can significantly affect their ability to suppress immune responses. These findings suggest that homoserine lactone derivatives can be fine-tuned to modulate biological processes, including immune responses .

Physical and Chemical Properties Analysis

The synthesis of tritium-labeled N-(3-oxo-4-hexenoyl) homoserine lactone has been reported, providing a biologically active compound that can be used as an autoinducer for Vibrio fischeri luciferase. The physical and chemical properties of this compound, such as its high-performance liquid chromatography profile and biological activity, are consistent with the non-labeled autoinducer, demonstrating the potential for using isotopically labeled homoserine lactones in biological studies .

科学的研究の応用

Quantification in Bacterial Biofilms

N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone is a significant quorum-sensing signal found in Gram-negative bacteria. Charlton et al. (2000) developed a sensitive method for its quantification using gas chromatography-mass spectrometry. This method was applied to Pseudomonas aeruginosa biofilms, revealing high concentrations in the biofilm, thus highlighting its crucial role in bacterial communication and biofilm formation (Charlton et al., 2000).

Antibody Catalyzed Hydrolysis

De Lamo Marin et al. (2007) explored the antibody-catalyzed hydrolysis of N-(3-oxo-acyl) homoserine lactone. Their study suggests a potential avenue for disrupting bacterial quorum sensing, which could be significant for controlling bacterial infections (De Lamo Marin et al., 2007).

Plant Defense Mechanisms

Schenk et al. (2014) discovered that N-3-oxo-tetradecanoyl-l-homoserine lactone, a closely related molecule, primes plants like Arabidopsis thaliana for enhanced resistance against bacterial pathogens. This finding provides insight into inter-kingdom communication and potential agricultural applications (Schenk et al., 2014).

Antibacterial Agents

Kaufmann et al. (2005) identified that N-(3-oxododecanoyl)-L-homoserine lactone and its degradation product are potent antibacterial agents against Gram-positive bacteria. This discovery underscores the complex role of such molecules in bacterial interactions and potential therapeutic uses (Kaufmann et al., 2005).

Biofilm Formation and Behavior

Xia et al. (2012) investigated the influence of N-(3-oxooxtanoyl)-L-homoserine lactone on biofilm behaviors. Their study showed that certain concentrations of this molecule can increase the growth rate of cells in biofilms, providing insights into biofilm management in various environments (Xia et al., 2012).

Plant Growth Modulation

Pazarlar et al. (2020) demonstrated that N-acyl-homoserine lactones, similar in structure to N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone, modulate plant growth and defense mechanisms. Their findings offer potential strategies for agricultural development and pathogen resistance in plants (Pazarlar et al., 2020).

将来の方向性

特性

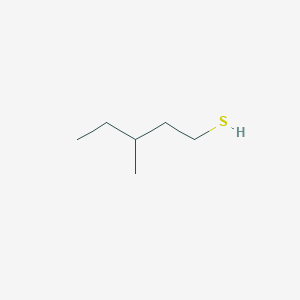

IUPAC Name |

(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,16H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGGOCSKDLGISA-PTZVLDCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)